9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
9-cyclopentyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-27-21-9-7-15(11-22(21)28-2)19-13-29-24-17(23(19)26)8-10-20-18(24)12-25(14-30-20)16-5-3-4-6-16/h7-11,13,16H,3-6,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMXSDYVXNDGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds and is characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Hsp90 : The compound has been identified to inhibit Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. This inhibition can lead to the degradation of these proteins and subsequently induce apoptosis in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells and contributing to its protective effects against cellular damage .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Key findings include:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and colon cancer) have shown that the compound significantly reduces cell viability. The IC50 values indicate potent activity against these cancer types .
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage in treated cells.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using models of rheumatoid arthritis have indicated that treatment with this compound leads to decreased joint inflammation and improved clinical scores.
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell proliferation and increased apoptosis markers. Flow cytometry analysis confirmed these findings with a notable increase in sub-G1 phase cells.
- Rheumatoid Arthritis : In an experimental model of rheumatoid arthritis, administration of the compound led to a marked reduction in paw swelling and histological evidence of reduced synovial inflammation compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The chromeno-oxazinone scaffold is highly modular, with substituents at positions 3, 9, and 2 significantly altering physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Melting Points and Yields
Key Observations:
Substituent Polarity : Hydroxyalkyl chains (e.g., hydroxypentyl in 4e (n=4) ) increase melting points compared to shorter chains (e.g., hydroxybutyl in 4e (n=3) ) due to enhanced intermolecular hydrogen bonding .
Aromatic Substituents : Benzyl or substituted benzyl groups (e.g., 6a , 6d ) yield moderate to high melting points (138–164°C), likely due to π-π interactions .
Electron-Withdrawing Groups : The trifluoromethyl group in 4h and 4i elevates melting points (154–156°C) compared to methyl analogs, reflecting stronger dipole-dipole interactions .
Table 2: Pharmacological Profiles of Chromeno-Oxazinone Derivatives
Key Insights:
- Anti-Inflammatory Activity : Derivatives with aromatic substituents (e.g., 6a–e ) exhibit anti-inflammatory effects via NF-κB pathway inhibition, with IC50 values comparable to standard agents like dexamethasone .
- Antimalarial Activity : Ferrocenyl hybrids (12b , 13 ) show potent activity against Plasmodium falciparum, likely due to redox-active iron centers disrupting parasite metabolism .
- Structural-Activity Relationships :
- Electron-deficient groups (e.g., trifluoromethyl) may enhance metabolic stability but require further biological evaluation .
- The 3,4-dimethoxyphenyl group in the target compound could synergize with the cyclopentyl moiety to improve bioavailability or target affinity, though experimental validation is needed.
Table 3: Spectral Data Comparison (Selected Peaks)
The target compound’s spectral data would be expected to show:
- ¹H NMR : Signals for cyclopentyl protons (~1.5–2.0 ppm) and methoxy groups (~3.8 ppm).
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–O–C (~1250 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
